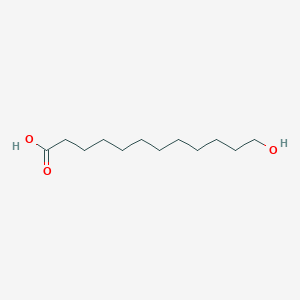
12-Hydroxydodecanoic Acid
Cat. No. B126480
Key on ui cas rn:
505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05191096
Procedure details


The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
37%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](O)=[O:15].COC(=O)CCCCCCCCCCCCCC(O)=O>>[CH2:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:17])=[O:2]
|
Inputs


Step One
[Compound]
|
Name
|
barium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCCCCCCC(=O)O)=O
|
Step Three
|
Name
|
pentadecanedioic acid monomethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCCCCCCCCCC(=O)O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC(=O)O)CCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
